molecular formula C29H52O12 B12700307 Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate CAS No. 84930-90-5

Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate

Cat. No.: B12700307
CAS No.: 84930-90-5
M. Wt: 592.7 g/mol
InChI Key: ITLZOUJPGXIVLP-UHFFFAOYSA-N
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Description

Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate is a complex organic compound known for its unique chemical structure and properties. This compound is a mixed diester, combining butanedioic acid, acetyloxy groups, and 1,2,3-propanetriol with octadecanoate. It is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate typically involves esterification reactions. The process begins with the reaction of butanedioic acid with acetic anhydride to form the acetyloxy derivatives. This intermediate is then reacted with 1,2,3-propanetriol (glycerol) in the presence of a catalyst, such as sulfuric acid, to form the ester linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate involves its interaction with biological molecules and enzymes. The ester bonds can be hydrolyzed by esterases, releasing the active components such as butanedioic acid and glycerol. These components can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioic acid, 2,3-bis(acetyloxy)-, ester with 1,2,3-propanetriol octadecanoate is unique due to its specific combination of acetyloxy groups and octadecanoate, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

CAS No.

84930-90-5

Molecular Formula

C29H52O12

Molecular Weight

592.7 g/mol

IUPAC Name

2,3-diacetyloxybutanedioic acid;2,3-dihydroxypropyl octadecanoate

InChI

InChI=1S/C21H42O4.C8H10O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h20,22-23H,2-19H2,1H3;5-6H,1-2H3,(H,11,12)(H,13,14)

InChI Key

ITLZOUJPGXIVLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O

Origin of Product

United States

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